molecular formula C9H9NO3 B1615398 Acetylsalicylamide CAS No. 5663-71-8

Acetylsalicylamide

Cat. No. B1615398
CAS RN: 5663-71-8
M. Wt: 179.17 g/mol
InChI Key: KGHXFBVYXDFJGG-UHFFFAOYSA-N
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Description

Acetylsalicylamide, also known as N-acetylsalicylamide, is a chemical compound that is derived from salicylic acid. It is commonly used in scientific research as a precursor for the synthesis of other compounds, as well as a tool for studying the biochemical and physiological effects of salicylates. In

Scientific Research Applications

1. Treatment in Radiation-Induced Gastrointestinal Distress

Acetylsalicylamide, in the form of highly buffered acetylsalicylate, has been used to treat gastrointestinal side effects like diarrhea, abdominal pain, and flatulence in patients undergoing radiotherapy for uterine cancer. A double-blind trial demonstrated its effectiveness in reducing these symptoms (Mennie, Dalley, Dinneen, & Collier, 1975).

2. Neuroprotection Against Glutamate Toxicity

Acetylsalicylic acid, a derivative of acetylsalicylamide, exhibits neuroprotective properties. It has been found to protect against neurotoxicity caused by the excitatory amino acid glutamate in rat neuronal cultures. This suggests a potential application in neurodegenerative diseases (Grilli, Pizzi, Memo, & Spano, 1996).

3. Historical Use in Pain and Fever Management

Acetylsalicylic acid's ancestry, including salicylates like acetylsalicylamide, have been used since ancient times for treating pain, fever, and inflammation. This historical perspective highlights its long-standing significance in medical treatments (Norn, Permin, Kruse, & Kruse, 2009).

4. Chemoprevention in Colorectal Cancer

Research has shown that acetylsalicylic acid can potentially be used in the prevention of colorectal cancer. This application is particularly significant given the drug's common usage and its evolving role in chemoprevention strategies (Drew, Cao, & Chan, 2016).

5. Antiviral Activity Against Respiratory Viruses

Acetylsalicylic acid demonstrates antiviral effects in vitro, including blocking the propagation of influenza virus through NF‐κB inhibition. This suggests its potential utility in treating respiratory viral infections (Glatthaar-Saalmüller, Mair, & Saalmüller, 2016).

6. Prevention of Pregnancy-Induced Hypertension

Low-dose acetylsalicylic acid has been evaluated for its efficacy in preventing pregnancy-induced hypertension and intrauterine growth retardation in high-risk pregnancies, indicating its potential role in obstetric care (Vainio, Kujansuu, Iso-Mustajärvi, & Mäenpää, 2002).

7. Inhibition of Epigenetic Regulatory Mechanisms

Salicylates, including acetylsalicylic acid, inhibit CBP and p300 lysine acetyltransferase activities, which has implications in cancer treatment. This discovery reveals a novel epigenetic regulatory mechanism of action for these drugs (Shirakawa et al., 2016).

Future Directions

For more detailed information, refer to the relevant papers and sources .

properties

IUPAC Name

(2-carbamoylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-6(11)13-8-5-3-2-4-7(8)9(10)12/h2-5H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHXFBVYXDFJGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046108
Record name 2-(Aminocarbonyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetylsalicylamide

CAS RN

5663-71-8
Record name 2-(Acetyloxy)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5663-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Acetylsalicylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005663718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Aminocarbonyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(aminocarbonyl)phenyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.655
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACETYLSALICYLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/496N9P3MZS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
171
Citations
K Vyas, V Mohan Rao, H Manohar - Acta Crystallographica Section C …, 1987 - scripts.iucr.org
… Fractional atomic coordinates (x 104) and equivalent isotropic temperature factors for non-H atoms in N-acetylsalicylamide (IIa) and N-benzoylsalicylamide (IIb), with esd's in …
Number of citations: 9 scripts.iucr.org
AJ Gordon - Tetrahedron, 1967 - Elsevier
O-Acetylsalicylamide rapidly and irreversibly rearranges to the more stable isomer, N-acetylsalicylamide, … the discrepancies in the reported properties of the acetylsalicylamide system. …
Number of citations: 30 www.sciencedirect.com
W Chen, H Yin, Y Zhang, Z Lu, A Wang, Y Shen… - Journal of Industrial and …, 2010 - Elsevier
… with acetyl chloride to 5-acetylsalicylamide. The Lewis acidic ionic liquids, … acetylsalicylamide. When [BMIM]Cl-2AlCl 3 was used as the catalyst, the yield of 5-acetylsalicylamide …
Number of citations: 22 www.sciencedirect.com
K Vyas, V Mohan Rao, H Manohar - Acta Crystallographica Section C …, 1987 - scripts.iucr.org
… Fractional atomic coordinates (x 104) and equivalent isotropic temperature factors for non-H atoms in O-acetylsalicylamide (Ia) and O-benzoylsalicylamide (Ib), with esd's in parentheses …
Number of citations: 7 scripts.iucr.org
AW Titherley, WL Hicks - Journal of the Chemical Society, Transactions, 1911 - pubs.rsc.org
… yield, and it was supposed on analytical grounds that t, he chloro-derivative was identical with the compound obtained by the action of hydrogen chloride on N-acetylsalicylamide. The …
Number of citations: 3 pubs.rsc.org
JF Wolfe, CL Mao - The Journal of Organic Chemistry, 1967 - ACS Publications
Recently, several types of active hydrogen com-pounds have been converted into synthetically useful I, 3, 5-trialkali salts by means of 3 molecular equiv of alkali amide inliquid ammonia…
Number of citations: 4 pubs.acs.org
H Bundgaard, U Klixbüll, E Falch - International journal of pharmaceutics, 1986 - Elsevier
… or N-acetylsalicylamide with an iodomethyl ester prepared in situ by treatment of the … in the presence of plasma the compound was found to cleave exclusively to N-acetylsalicylamide …
Number of citations: 14 www.sciencedirect.com
MT Behme, EH Cordes - The Journal of Organic Chemistry, 1964 - ACS Publications
… N-acetylsalicylamide, the initial product of the intramolecular amide reaction with O-acetylsalicylamide, … products from the hydrolysis of N-acetylsalicylamide indicated that at least 95% of …
Number of citations: 42 pubs.acs.org
SA Babhair - 1981 - elibrary.ru
… half life of formation of salicylamide from O-acetylsalicylamide was found to be 77 seconds, … The rates of formation of salicylamide from O-acetylsalicylamide and O-glutarylsalicylamide …
Number of citations: 1 elibrary.ru
P Rohdewald, G Drehsen - … of Chromatography B: Biomedical Sciences and …, 1981 - Elsevier
… acetylsalicylamide from saliva was performed as described previously [7) _ The extraction procedure was essentially the same for Paminophenazone and Nmethyl-4-aminophenazone …
Number of citations: 4 www.sciencedirect.com

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